![molecular formula C16H13F3 B12566287 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene CAS No. 143958-88-7](/img/structure/B12566287.png)
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl-substituted benzene ring through an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of toluene (methylbenzene) with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This forms the intermediate 1-methyl-4-(bromomethyl)benzene.
Heck Reaction: The intermediate is then subjected to a Heck reaction with 4-(trifluoromethyl)styrene in the presence of a palladium catalyst and a base such as triethylamine. This results in the formation of the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonic acids.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative using hydrogenation reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution Reactions: Products include brominated, nitrated, or sulfonated derivatives.
Oxidation Reactions: Products include benzoic acid or benzaldehyde derivatives.
Reduction Reactions: Products include the corresponding ethyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene involves its interaction with molecular targets through its aromatic rings and trifluoromethyl group. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with various enzymes and receptors. The ethenyl linkage provides a site for further chemical modifications, allowing the compound to participate in diverse chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-{2-[4-(methyl)phenyl]ethenyl}benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Methyl-4-{2-[4-(chloro)phenyl]ethenyl}benzene: Similar structure but with a chloro group instead of a trifluoromethyl group.
1-Methyl-4-{2-[4-(bromo)phenyl]ethenyl}benzene: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness: 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more lipophilic and enhances its stability and reactivity compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
143958-88-7 |
|---|---|
Molekularformel |
C16H13F3 |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
1-methyl-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H13F3/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(11-9-14)16(17,18)19/h2-11H,1H3 |
InChI-Schlüssel |
UJIYIFQKSLDDIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


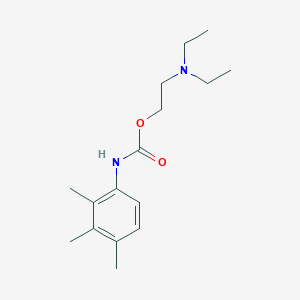
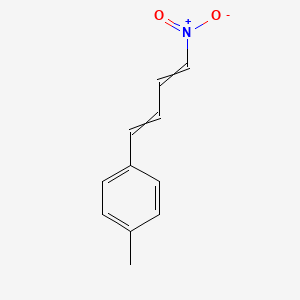
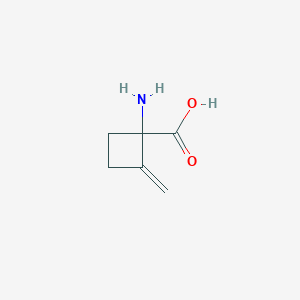
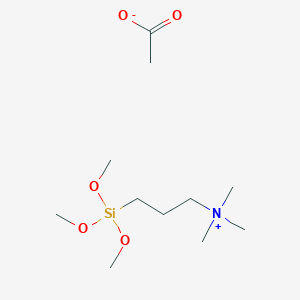
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
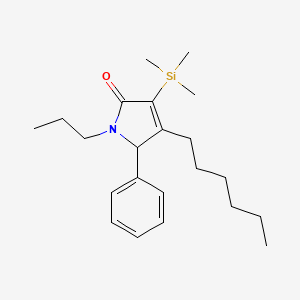
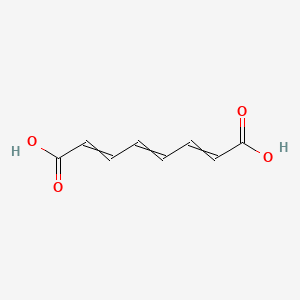

![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)
